molecular formula C9H14N2O3 B14054744 5-Boc-amino-2-methyl-oxazole

5-Boc-amino-2-methyl-oxazole

Cat. No.: B14054744
M. Wt: 198.22 g/mol
InChI Key: MYOTUWIJVGAMAZ-UHFFFAOYSA-N
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Description

5-Boc-amino-2-methyl-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 5-position and a methyl group at the 2-position of the oxazole ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and its role as a synthetic intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-amino-2-methyl-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino ester with urea in ethanol to form the oxazole ring, followed by Boc-protection using Boc-anhydride and DMAP (4-dimethylaminopyridine) as a catalyst . The final product is obtained after saponification with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Boc-amino-2-methyl-oxazole undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of oxazolines or oxazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazolines or oxazolidines .

Scientific Research Applications

5-Boc-amino-2-methyl-oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for various applications.

Mechanism of Action

The mechanism of action of 5-Boc-amino-2-methyl-oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property allows the compound to participate in various biochemical reactions, potentially inhibiting or modulating the activity of target enzymes and receptors.

Comparison with Similar Compounds

  • O-oxazole (Oo)
  • N-oxazole (No)
  • Hydroxyisoxazole (Hi)

Comparison: 5-Boc-amino-2-methyl-oxazole is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. Compared to other oxazole derivatives, it offers distinct advantages in terms of its chemical properties and potential biological activities .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl 4-amino-2-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-5-11-7(10)6(13-5)8(12)14-9(2,3)4/h10H2,1-4H3

InChI Key

MYOTUWIJVGAMAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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